molecular formula C11H20O5 B13929022 tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate

tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate

Cat. No.: B13929022
M. Wt: 232.27 g/mol
InChI Key: ISLXYZUBNDZYEU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate is an organic compound with the molecular formula C11H20O5. It is a derivative of propanoic acid and is characterized by the presence of tert-butyl and ethoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate typically involves the esterification of propanoic acid derivatives with tert-butyl alcohol and ethylene glycol derivatives. One common method includes the reaction of tert-butyl acrylate with ethylene glycol in the presence of a catalyst. The reaction is carried out under anhydrous conditions and typically involves the use of solvents like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Post-reaction purification involves techniques such as solvent distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.

    Biology: Employed in the synthesis of biologically active molecules and drug development.

    Medicine: Investigated for potential therapeutic applications and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate involves its interaction with various molecular targets. The compound can act as a precursor in enzymatic reactions, where it undergoes hydrolysis to release active intermediates. These intermediates can then participate in metabolic pathways, influencing cellular processes. The specific molecular targets and pathways depend on the context of its application, such as drug development or material synthesis .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • tert-Butyl 3-(2-aminoethoxy)propanoate
  • tert-Butyl 3-(2-(tosyloxy)ethoxy)propanoate

Uniqueness

tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of stability and versatility in chemical reactions. Its structure allows for selective modifications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

tert-butyl 3-[2-(2-oxoethoxy)ethoxy]propanoate

InChI

InChI=1S/C11H20O5/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h5H,4,6-9H2,1-3H3

InChI Key

ISLXYZUBNDZYEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCC=O

Origin of Product

United States

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